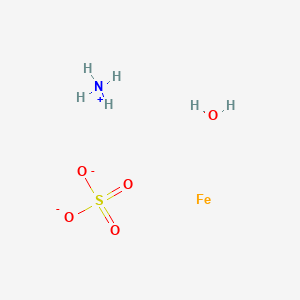![molecular formula C18H18N2O3 B12516825 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate CAS No. 653579-84-1](/img/structure/B12516825.png)
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is an organic compound that features a complex structure with both aromatic and diazonium functional groups
Métodos De Preparación
The synthesis of 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate is then subjected to further reactions, including diazotization, to introduce the diazonium group. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the diazonium group into an amine or other reduced forms.
Substitution: The diazonium group is highly reactive and can participate in substitution reactions, such as the Sandmeyer reaction, to form various substituted aromatic compounds. Common reagents used in these reactions include sodium hypochlorite for oxidation, and reducing agents like sodium borohydride for reduction.
Aplicaciones Científicas De Investigación
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials due to its reactive diazonium group.
Mecanismo De Acción
The mechanism of action of 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves its diazonium group, which can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . This reactivity is harnessed in various applications, including the synthesis of bioactive compounds.
Comparación Con Compuestos Similares
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate can be compared with similar compounds such as:
4-Benzyloxy-3-methoxyphenylacetic acid: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Another compound with a benzyloxy and methoxy substitution pattern, used in heterocyclic chemistry.
4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of various organic compounds and shares the benzyloxy and methoxy groups.
These comparisons highlight the unique reactivity and applications of this compound, particularly its diazonium functionality, which sets it apart from other similar compounds.
Propiedades
Número CAS |
653579-84-1 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1-diazo-4-(4-methoxy-3-phenylmethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-17-10-8-14(7-9-16(21)12-20-19)11-18(17)23-13-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3 |
Clave InChI |
KAGKSNYEDIACQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)







![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)


![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)

